molecular formula C17H21N3O4 B4250693 N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4250693
M. Wt: 331.4 g/mol
InChI Key: YBDVYOSJAZXZTB-UHFFFAOYSA-N
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Description

N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a dioxane moiety, and a phenoxymethyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the phenoxymethyl group: This step involves the alkylation of the pyrazole ring with a phenoxymethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the dioxane moiety: The final step involves the reaction of the intermediate with 1,4-dioxane-2-ylmethyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding oxides of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with different substituents replacing the phenoxymethyl group.

Scientific Research Applications

N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxan-2-ylmethyl)-N-ethylamine
  • N-(1,4-dioxan-2-ylmethyl)-N-methylamine

Uniqueness

N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide stands out due to its combination of a pyrazole ring, a dioxane moiety, and a phenoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-20(10-15-12-22-7-8-23-15)17(21)16-9-13(18-19-16)11-24-14-5-3-2-4-6-14/h2-6,9,15H,7-8,10-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDVYOSJAZXZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COCCO1)C(=O)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
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N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
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N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
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N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
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N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide

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